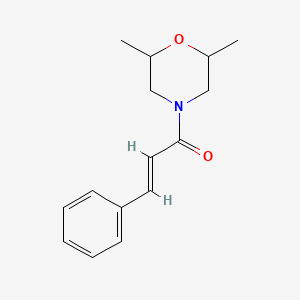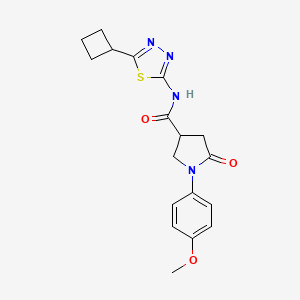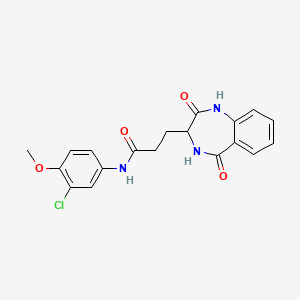
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with dimethyl groups and a phenylprop-2-en-1-one moiety, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one typically involves the reaction of 2,6-dimethylmorpholine with a suitable phenylprop-2-en-1-one derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to obtain high-purity products .
化学反应分析
Types of Reactions
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Bases: Sodium hydride, potassium carbonate
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives depending on the specific reaction conditions .
科学研究应用
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antiproliferative activity against cancer cell lines such as HeLa and MCF7.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The exact mechanism of action of (2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate the precise molecular mechanisms .
相似化合物的比较
Similar Compounds
Curcumin analogs: Compounds such as asymmetrical mono-carbonyl analogs of curcumin share structural similarities and have been studied for their cytotoxic activity.
Integrin ligands: Synthetic integrin ligands with similar structural motifs have been explored for their affinity and stability.
Uniqueness
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one stands out due to its unique combination of a morpholine ring and a phenylprop-2-en-1-one moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
(E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO2/c1-12-10-16(11-13(2)18-12)15(17)9-8-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b9-8+ |
InChI 键 |
LRHCUXPHENVHGT-CMDGGOBGSA-N |
手性 SMILES |
CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=CC=C2 |
规范 SMILES |
CC1CN(CC(O1)C)C(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14937788.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14937789.png)


![N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B14937806.png)
![N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B14937807.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14937815.png)

![1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937837.png)
![methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate](/img/structure/B14937847.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14937856.png)
![4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B14937865.png)
![N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B14937869.png)
